molecular formula C19H21NO3 B13035876 (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Cat. No.: B13035876
M. Wt: 311.4 g/mol
InChI Key: GTKDBOZODTZEDK-KRWDZBQOSA-N
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Description

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-4-phenylpiperidine, which can be synthesized through the hydrogenation of phenylpiperidinone using palladium or rhodium catalysts . The next step involves the alkylation of the piperidine ring with phenylacetic acid derivatives under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: 4-oxo-4-phenylpiperidine.

    Reduction: 4-hydroxy-4-phenylpiperidine.

    Substitution: Nitro-phenyl derivatives or halogenated phenyl derivatives.

Scientific Research Applications

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This can lead to changes in neuronal activity and potential therapeutic effects in conditions such as depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, a phenyl group, and a phenylacetic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)/t17-/m0/s1

InChI Key

GTKDBOZODTZEDK-KRWDZBQOSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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